An In-depth Technical Guide to the Molecular Weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
An In-depth Technical Guide to the Molecular Weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates the determination of its molecular weight, discusses the underlying principles, and presents its physicochemical properties in a structured format. Furthermore, this guide explores the relevance of this compound within the broader context of imidazo[1,2-a]pyridine derivatives and their applications in drug discovery. A detailed, exemplary synthesis protocol and characterization workflow are provided to offer practical insights for researchers in the field.
Introduction: The Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This class of compounds exhibits a wide array of biological activities, including anxiolytic, hypnotic, and anti-inflammatory properties.[2] Marketed drugs such as zolpidem and alpidem underscore the therapeutic success of this heterocyclic system.[2] The derivatization of the imidazo[1,2-a]pyridine core allows for the fine-tuning of its pharmacological profile, making compounds like Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate valuable intermediates in the synthesis of novel drug candidates.
Molecular Weight Determination of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
The precise molecular weight of a compound is a fundamental physical constant, crucial for its identification, characterization, and quantification. The molecular weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is determined from its molecular formula.
Molecular Formula
Based on the known structure of the parent compound, ethyl imidazo[1,2-a]pyridine-2-carboxylate, and the addition of two chlorine atoms at the 6 and 8 positions, the molecular formula for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is determined to be C₁₀H₈Cl₂N₂O₂ .
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Chlorine (Cl) | 2 | 35.453 | 70.906 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 259.092 |
Therefore, the molecular weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is 259.092 g/mol .
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | Deduced |
| Molecular Weight | 259.092 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from similar compounds |
Exemplary Synthesis and Characterization Workflow
The synthesis of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate typically involves a cyclization reaction. The following is a representative protocol.
Synthesis Protocol
A common route for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Step 1: Synthesis of 3,5-dichloro-2-aminopyridine. This starting material can be prepared through the chlorination of 2-aminopyridine.
Step 2: Cyclization Reaction. 3,5-dichloro-2-aminopyridine is reacted with ethyl bromopyruvate in a suitable solvent, such as ethanol, often in the presence of a base like sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. The mixture is typically heated under reflux to drive the reaction to completion.
Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate.
Caption: Synthesis workflow for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate.
Characterization
The identity and purity of the synthesized compound are confirmed using various analytical techniques.
Caption: Analytical workflow for the characterization of the synthesized compound.
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Mass Spectrometry (MS): This technique is paramount for confirming the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 259.092 g/mol . The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule and confirm the positions of the substituents on the imidazo[1,2-a]pyridine ring.
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the ester carbonyl group.
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.
Applications in Drug Discovery
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The dichloro substitution pattern can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile. Researchers can utilize this intermediate to explore structure-activity relationships (SAR) in various drug discovery programs targeting a range of diseases.
Conclusion
The molecular weight of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate, a key parameter for its scientific use, is 259.092 g/mol , derived from its molecular formula C₁₀H₈Cl₂N₂O₂. This in-depth guide has provided the foundational knowledge of this compound, including its physicochemical properties, an exemplary synthesis and characterization workflow, and its potential applications in the field of drug discovery. The provided information aims to support researchers and scientists in their endeavors to utilize this and similar imidazo[1,2-a]pyridine derivatives for the development of novel therapeutic agents.
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